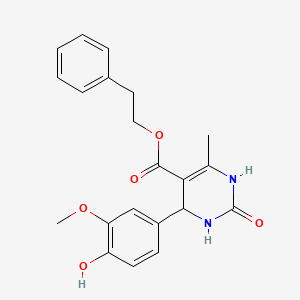
Butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯是一种复杂的有机化合物,具有独特的结构,包括丁酯、羟基-甲氧基苯基和四氢嘧啶环。
准备方法
4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯的合成通常涉及多步骤过程。 一种常见的合成路线包括在尿素和催化剂存在下,在回流条件下将 4-羟基-3-甲氧基苯甲醛与乙酰乙酸乙酯缩合 。然后将反应混合物用丁醇酯化,得到最终产物。工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流动反应器和自动化系统以确保高产率和纯度。
化学反应分析
4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯会发生各种化学反应,包括:
氧化: 羟基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化为羰基。
还原: 四氢嘧啶环中的羰基可以使用还原剂(如硼氢化钠)还原为羟基。
取代: 甲氧基可以使用亲核取代反应,使用试剂(如氢化钠和卤代烷烃)被其他官能团取代。
这些反应中常用的试剂和条件包括酸性或碱性催化剂、乙醇或二氯甲烷等有机溶剂以及控制温度以确保选择性和高效的转化。这些反应形成的主要产物取决于使用的特定条件和试剂,但通常包括具有改性官能团的衍生物。
科学研究应用
4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及有机合成中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗氧化和抗炎特性。
医药: 研究探讨了它作为治疗剂的潜力,特别是在癌症和其他疾病的治疗中,因为它能够与特定分子靶标相互作用。
工业: 它用于开发具有特定性能的新材料,例如增强的稳定性或反应性。
作用机制
4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯的作用机制涉及它与各种分子靶标的相互作用。羟基和甲氧基使它能够与酶和受体形成氢键和其他相互作用,调节它们的活性。四氢嘧啶环可以与核酸和蛋白质相互作用,影响细胞过程和途径。这些相互作用会导致基因表达、酶活性以及细胞信号通路的改变,从而导致其生物学效应。
相似化合物的比较
与 4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯类似的化合物包括:
阿魏酸: 以其抗氧化特性而闻名,并用于各种健康和美容产品。
香草醛: 一种具有潜在抗氧化和抗炎作用的香料。
肉桂酸衍生物: 这些化合物因其生物活性而被研究,包括抗癌和抗炎特性.
4-(4-羟基-3-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸丁酯的独特性在于它具有独特的官能团组合,以及在研究和工业中具有广泛的应用潜力。
属性
分子式 |
C17H22N2O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
butyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-4-5-8-24-16(21)14-10(2)18-17(22)19-15(14)11-6-7-12(20)13(9-11)23-3/h6-7,9,15,20H,4-5,8H2,1-3H3,(H2,18,19,22) |
InChI 键 |
OXOVOPBUJKTDAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)
![4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)
![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11706963.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706973.png)

![N-benzyl-2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11706975.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)
![5-bromo-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11706988.png)
![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
